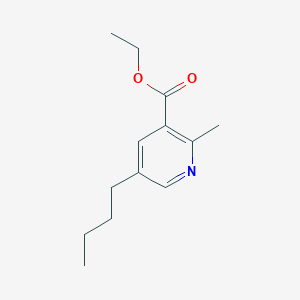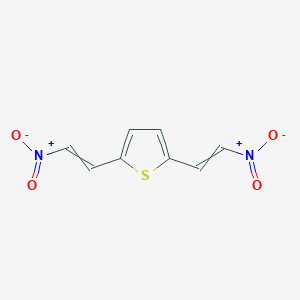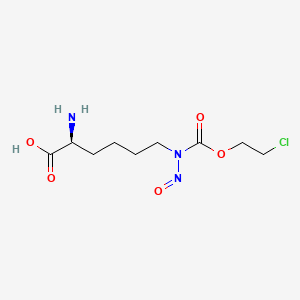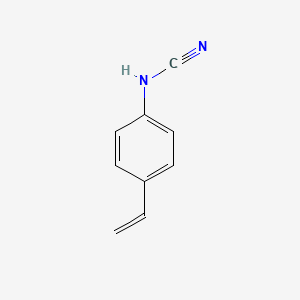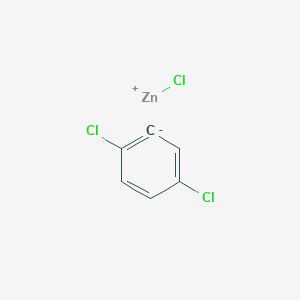
chlorozinc(1+);1,4-dichlorobenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorozinc(1+);1,4-dichlorobenzene-6-ide is a chemical compound with the molecular formula C6H4Cl2Zn It is a coordination complex where a zinc ion is coordinated to a 1,4-dichlorobenzene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);1,4-dichlorobenzene-6-ide can be synthesized through the reaction of zinc chloride with 1,4-dichlorobenzene in the presence of a suitable solvent. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where zinc chloride and 1,4-dichlorobenzene are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Chlorozinc(1+);1,4-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form zinc metal and 1,4-dichlorobenzene.
Substitution: The chlorine atoms in the 1,4-dichlorobenzene ligand can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include chlorinated benzoic acids or other oxidized derivatives.
Reduction: The major products are zinc metal and 1,4-dichlorobenzene.
Substitution: Substituted benzene derivatives are formed.
Aplicaciones Científicas De Investigación
Chlorozinc(1+);1,4-dichlorobenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which chlorozinc(1+);1,4-dichlorobenzene-6-ide exerts its effects involves the coordination of the zinc ion to the 1,4-dichlorobenzene ligand. This coordination alters the electronic properties of the ligand, making it more reactive in chemical reactions. The zinc ion can also interact with other molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: An isomer of 1,4-dichlorobenzene with chlorine atoms at the 1 and 2 positions.
1,3-Dichlorobenzene: Another isomer with chlorine atoms at the 1 and 3 positions.
Zinc chloride: A simple zinc salt without the organic ligand.
Uniqueness
Chlorozinc(1+);1,4-dichlorobenzene-6-ide is unique due to the presence of both the zinc ion and the 1,4-dichlorobenzene ligand This combination imparts distinct chemical properties that are not observed in the individual components or other isomers of dichlorobenzene
Propiedades
Número CAS |
93833-21-7 |
|---|---|
Fórmula molecular |
C6H3Cl3Zn |
Peso molecular |
246.8 g/mol |
Nombre IUPAC |
chlorozinc(1+);1,4-dichlorobenzene-6-ide |
InChI |
InChI=1S/C6H3Cl2.ClH.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
FZUSUBHCHMPEBS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=[C-]C=C1Cl)Cl.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-Methoxyethoxy)carbonyl]oxy}benzoic acid](/img/structure/B14354401.png)
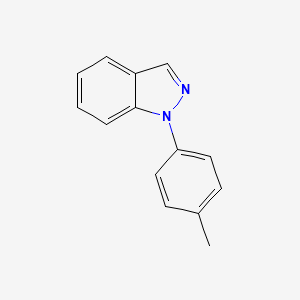
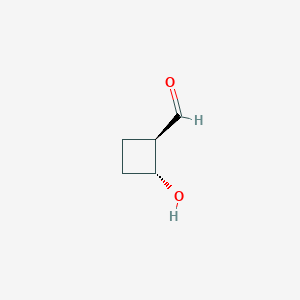
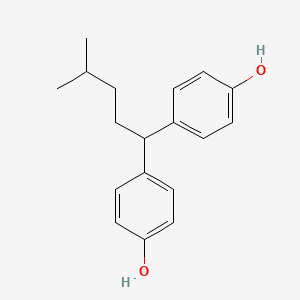
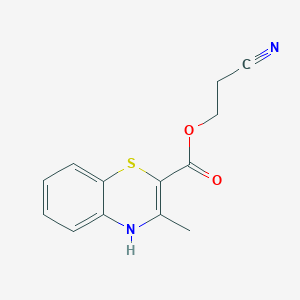
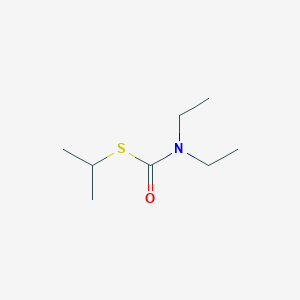
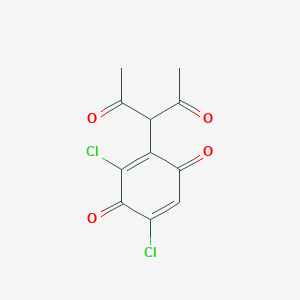
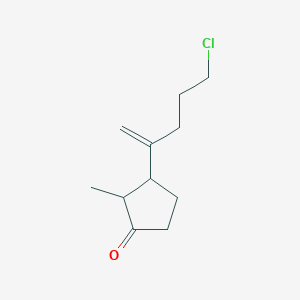
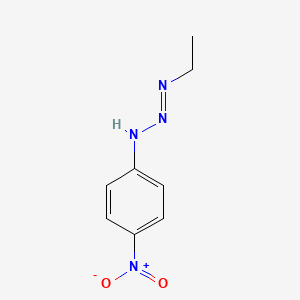
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
